

# Spectroscopic Data of 2-phenoxy-N-(2-pyridinylmethyl)acetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-phenoxy-N-(2-pyridinylmethyl)acetamide  
Cat. No.: B502687

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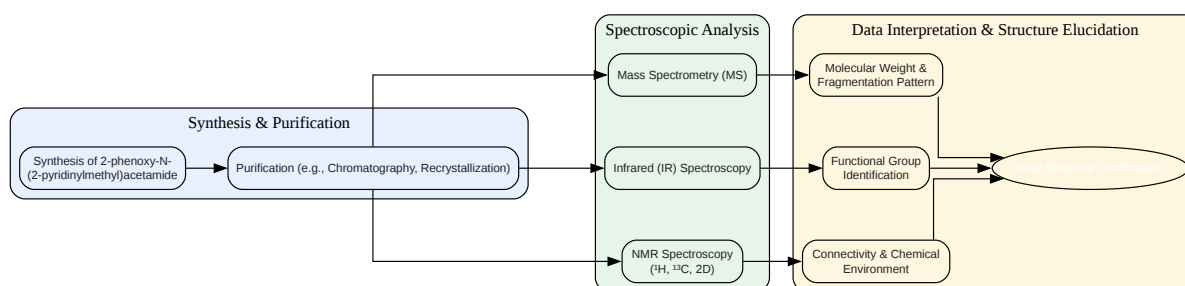
## Introduction

**2-phenoxy-N-(2-pyridinylmethyl)acetamide** is a molecule of significant interest in medicinal chemistry and drug development due to its scaffold, which combines a phenoxy group, an acetamide linker, and a pyridine ring. These functional groups are prevalent in a wide array of biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its rational development as a therapeutic agent. Spectroscopic analysis provides a powerful, non-destructive means to elucidate and confirm the molecular structure of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **2-phenoxy-N-(2-pyridinylmethyl)acetamide**, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. In the absence of publicly available, experimentally derived spectra for this specific molecule, this guide will leverage data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust and scientifically grounded interpretation. This approach not only predicts the spectral characteristics but also explains the underlying chemical principles, offering valuable insights for researchers in the field.

## Molecular Structure and Analysis Workflow

The structural characterization of a novel or synthesized compound like **2-phenoxy-N-(2-pyridinylmethyl)acetamide** follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous structure confirmation.



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Caption: General workflow for the synthesis and spectroscopic characterization.

## Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

## Expected Mass Spectrum Data

The following table summarizes the predicted major ions for **2-phenoxy-N-(2-pyridinylmethyl)acetamide** under electron ionization (EI) conditions.

m/z (mass-to-charge ratio)	Proposed Ion Structure	Interpretation
242	$[\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_2]^+$	Molecular Ion ( $\text{M}^+$ )
149	$[\text{C}_8\text{H}_5\text{O}_2]^+$	Phenoxyacetyl cation, from cleavage of the amide C-N bond.
108	$[\text{C}_6\text{H}_8\text{N}_2]^+$	Pyridin-2-ylmethanamine radical cation, from cleavage of the amide C-N bond with hydrogen transfer.
94	$[\text{C}_6\text{H}_6\text{O}]^+$	Phenol radical cation, from McLafferty-type rearrangement.
93	$[\text{C}_6\text{H}_5\text{O}]^+$	Phenoxy cation, from cleavage of the ether C-O bond.
92	$[\text{C}_6\text{H}_6\text{N}]^+$	Pyridinium cation, from cleavage of the $\text{CH}_2$ -pyridine bond.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from loss of CO from the phenoxy cation.

## Experimental Protocol for Mass Spectrometry (GC-MS)

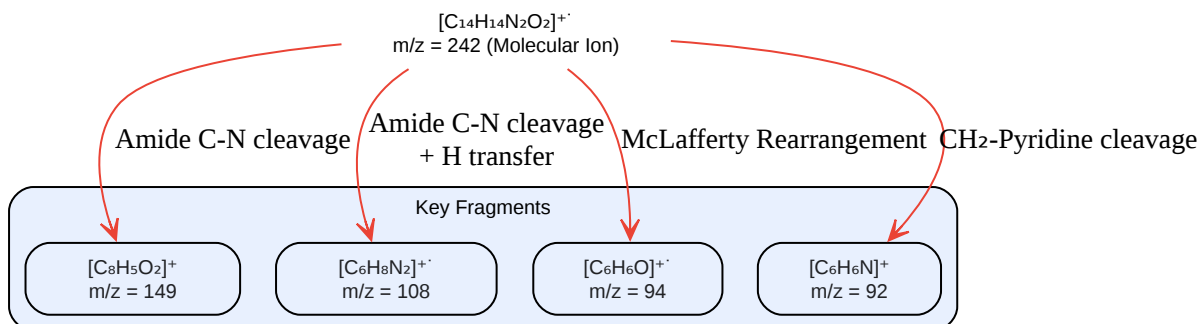
- Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the purified compound in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.

- Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 500.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Expert Interpretation of the Mass Spectrum

The fragmentation of amides under EI-MS conditions is well-documented, often involving the cleavage of the amide bond (N-CO).[1][2] For **2-phenoxy-N-(2-pyridinylmethyl)acetamide**, the molecular ion peak is expected at m/z 242. The most prominent fragmentation pathway is anticipated to be the cleavage of the C-N amide bond, leading to the formation of a stable phenoxyacetyl cation at m/z 149 and the radical cation of pyridin-2-ylmethanamine or its rearranged products.[1]

Another characteristic fragmentation for compounds containing a phenoxy group and an alkyl chain is the McLafferty rearrangement, which would result in a prominent peak corresponding to the phenol radical cation at m/z 94.[3] Alpha-cleavage next to the ether oxygen could lead to the formation of a phenoxy cation at m/z 93, which can further lose a carbonyl group to give the phenyl cation at m/z 77. The pyridine moiety is expected to give rise to a pyridinium cation at m/z 92.



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Caption: Proposed MS fragmentation of **2-phenoxy-N-(2-pyridinylmethyl)acetamide**.

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

## Expected IR Absorption Bands

The following table outlines the characteristic IR absorption bands expected for **2-phenoxy-N-(2-pyridinylmethyl)acetamide**.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Expected Intensity
3350 - 3180	N-H stretch	Secondary Amide	Medium
3100 - 3000	C-H stretch	Aromatic (Phenyl and Pyridyl)	Medium
3000 - 2850	C-H stretch	Aliphatic (CH <sub>2</sub> )	Medium
1680 - 1630	C=O stretch (Amide I band)	Secondary Amide	Strong
1600 - 1580	C=N and C=C stretch	Pyridine Ring	Medium-Strong
1570 - 1515	N-H bend (Amide II band)	Secondary Amide	Medium-Strong
1500 - 1400	C=C stretch	Phenyl Ring	Medium-Strong
1250 - 1200	C-O-C stretch (asymmetric)	Aryl Ether	Strong
1100 - 1000	C-O-C stretch (symmetric)	Aryl Ether	Medium
750 - 700	C-H out-of-plane bend	Monosubstituted Phenyl & 2-substituted Pyridyl	Strong

## Experimental Protocol for FTIR Spectroscopy (ATR)

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal to correct for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as instrumental artifacts.
- **Sample Analysis:** Place a small amount of the solid, purified compound onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

- Data Acquisition: Co-add 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Expert Interpretation of the IR Spectrum

The IR spectrum of **2-phenoxy-N-(2-pyridinylmethyl)acetamide** will be dominated by several key features. A strong absorption band between  $1680$  and  $1630\text{ cm}^{-1}$ , known as the Amide I band, is characteristic of the C=O stretching vibration in the secondary amide.[4] The N-H stretching vibration of the secondary amide is expected to appear as a medium intensity band in the region of  $3350\text{-}3180\text{ cm}^{-1}$ . [5][6] In the solid state, this band may be broadened due to hydrogen bonding. The N-H bending vibration, or Amide II band, is anticipated in the  $1570\text{-}1515\text{ cm}^{-1}$  range.[5]

The presence of the phenoxy group will be evidenced by a strong, characteristic asymmetric C-O-C stretching band around  $1250\text{-}1200\text{ cm}^{-1}$ . The aromatic C-H stretching vibrations for both the phenyl and pyridyl rings will be observed as a group of weaker bands just above  $3000\text{ cm}^{-1}$ . [7] In contrast, the aliphatic C-H stretching of the methylene ( $-\text{CH}_2-$ ) groups will appear just below  $3000\text{ cm}^{-1}$ . The C=C and C=N stretching vibrations within the aromatic rings will give rise to several bands in the  $1600\text{-}1400\text{ cm}^{-1}$  region.[7] Finally, strong bands in the  $750\text{-}700\text{ cm}^{-1}$  region, resulting from out-of-plane C-H bending, will be indicative of the monosubstituted phenyl ring and the 2-substituted pyridine ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

## Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.5	Doublet	1H	Py-H6	Deshielded by adjacent nitrogen.
~ 7.7	Triplet of doublets	1H	Py-H4	Typical chemical shift for this position.
~ 7.3	Doublet	1H	Py-H3	Coupled to Py-H4.
~ 7.2 - 7.4	Multiplet	3H	Ph-H (meta, para) & Py-H5	Overlapping aromatic signals.
~ 6.9 - 7.0	Multiplet	2H	Ph-H (ortho)	Shielded by the ether oxygen.
~ 7.0 (broad)	Singlet/Triplet	1H	N-H	Broad due to quadrupole broadening and exchange. Position is solvent-dependent.
~ 4.7	Doublet	2H	N-CH <sub>2</sub> -Py	Coupled to the N-H proton.
~ 4.6	Singlet	2H	O-CH <sub>2</sub> -C=O	Singlet as there are no adjacent protons.

Note: The multiplicity of the N-CH<sub>2</sub>-Py protons may appear as a singlet if the N-H proton exchange is rapid.

## Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 169	C=O	Typical chemical shift for a secondary amide carbonyl.[8] [9]
~ 158	Ph-C1 (ipso)	Attached to the electronegative ether oxygen.
~ 157	Py-C2 (ipso)	Attached to the methylene group.
~ 149	Py-C6	Deshielded by the adjacent nitrogen.
~ 137	Py-C4	Standard chemical shift for this carbon in the pyridine ring.[10]
~ 129	Ph-C3, C5 (meta)	Standard aromatic carbon chemical shifts.
~ 122	Py-C5	
~ 121	Ph-C4 (para)	
~ 121	Py-C3	
~ 115	Ph-C2, C6 (ortho)	Shielded by the ether oxygen.
~ 68	O-CH <sub>2</sub>	Methylene carbon attached to the ether oxygen.
~ 45	N-CH <sub>2</sub>	Methylene carbon attached to the amide nitrogen.

## Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Acquire the spectra on a 500 MHz NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Lock the spectrometer on the deuterium signal of  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Use the same sample.
  - Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
  - A greater number of scans will be required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

## Expert Interpretation of the NMR Spectra

$^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct regions corresponding to the different chemical environments. The aromatic region ( $\delta$  6.9-8.5 ppm) will be complex, with signals from both the phenoxy and pyridinylmethyl groups. The proton at the 6-position of the pyridine ring is expected to be the most downfield (around 8.5 ppm) due to the deshielding effect of the adjacent nitrogen atom. The protons of the phenoxy group ortho to the ether linkage are expected to be the most upfield in the aromatic region (around 6.9-7.0 ppm) due to the electron-donating effect of the oxygen.

A key feature will be the two methylene ( $-\text{CH}_2-$ ) groups. The methylene group attached to the ether oxygen ( $\text{O}-\text{CH}_2$ ) is expected to appear as a singlet around 4.6 ppm. The methylene group attached to the amide nitrogen ( $\text{N}-\text{CH}_2$ ) is anticipated to be a doublet around 4.7 ppm, coupled to the amide N-H proton.<sup>[6]</sup> The amide proton itself will likely appear as a broad signal around 7.0 ppm, and its exact chemical shift will be sensitive to solvent and concentration.<sup>[11]</sup>

<sup>13</sup>C NMR: The carbon NMR spectrum will provide complementary information. The amide carbonyl carbon is expected to resonate at the most downfield chemical shift, around 169 ppm. The aromatic region will show nine distinct signals (five for the phenoxy group and four for the pyridinylmethyl group, assuming no accidental overlap). The ipso-carbon of the phenoxy group attached to the ether oxygen will be significantly downfield (around 158 ppm). The two methylene carbons will be clearly distinguishable, with the one attached to the more electronegative oxygen (O-CH<sub>2</sub>) appearing further downfield (around 68 ppm) than the one attached to the nitrogen (N-CH<sub>2</sub>, around 45 ppm).

## Conclusion

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for **2-phenoxy-N-(2-pyridinylmethyl)acetamide**. By integrating data from analogous compounds and fundamental spectroscopic principles, a detailed and reliable prediction of the MS, IR, and NMR spectra has been presented. The provided experimental protocols and expert interpretations offer a practical framework for researchers to acquire and analyze their own data, facilitating the unambiguous structural confirmation of this and related molecules. The synergistic use of these spectroscopic techniques is essential for ensuring the chemical integrity of compounds in the drug discovery and development pipeline.

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